N',N'-dibenzyl-4-bromobenzohydrazide
Description
N',N'-Dibenzyl-4-bromobenzohydrazide is a benzohydrazide derivative characterized by two benzyl groups attached to the hydrazide nitrogen and a para-bromo substituent on the benzene ring. Its molecular formula is C₂₁H₁₈BrN₂O, with a molecular weight of 385.29 g/mol. This compound is synthesized through alkylation of 4-bromobenzohydrazide with benzyl halides, a distinct route compared to condensation-based methods used for benzylidene analogues . Benzohydrazides are renowned for their versatility in medicinal chemistry and materials science, acting as ligands in coordination chemistry and exhibiting antimicrobial, anticancer, and antioxidant activities .
Properties
Molecular Formula |
C21H19BrN2O |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N',N'-dibenzyl-4-bromobenzohydrazide |
InChI |
InChI=1S/C21H19BrN2O/c22-20-13-11-19(12-14-20)21(25)23-24(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25) |
InChI Key |
SJSQSVJBUOIARB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromobenzohydrazide
The foundational step involves converting 4-bromobenzoic acid to its hydrazide derivative. A widely adopted procedure involves:
- Acid Chloride Formation : Reacting 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux to generate 4-bromobenzoyl chloride.
- Hydrazide Synthesis : Treating the acid chloride with hydrazine hydrate (NH₂NH₂·H₂O) in methanol or ethanol.
Reaction Scheme :
$$
\text{4-Bromobenzoic acid} \xrightarrow{\text{SOCl}2} \text{4-Bromobenzoyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-Bromobenzohydrazide}
$$
Optimization Insights
- Catalyst Use : Addition of DMF (0.1 eq) accelerates acid chloride formation.
- Safety Note : Excess SOCl₂ must be removed via distillation or azeotropic drying to prevent side reactions.
N,N-Dibenzylation of 4-Bromobenzohydrazide
Alkylation with Benzyl Halides
The hydrazide undergoes N-alkylation using benzyl bromide or chloride under basic conditions:
- Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (DMF, THF).
- Stoichiometry : 2.2–2.5 equivalents of benzyl bromide ensure complete dialkylation.
- Conditions : 12–24 hours at 60–80°C under inert atmosphere.
Reaction Scheme :
$$
\text{4-Bromobenzohydrazide} + 2 \text{BnBr} \xrightarrow{\text{Base}} \text{N',N'-Dibenzyl-4-bromobenzohydrazide}
$$
Yield and Purification
- Typical Yield : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).
- Challenges : Over-alkylation is mitigated by controlled benzyl halide addition.
Alternative Pathways: One-Pot Synthesis
Direct Coupling Using Carbodiimides
A modified approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or CDI to couple 4-bromobenzoic acid directly with dibenzylhydrazine:
- Activation : 4-Bromobenzoic acid is activated with CDI in THF at 0°C.
- Coupling : Reaction with dibenzylhydrazine at room temperature for 6–8 hours.
Advantages : Avoids isolated hydrazide intermediates, streamlining synthesis.
Comparative Analysis of Methods
| Parameter | Acid Chloride Route | Direct Coupling |
|---|---|---|
| Reaction Steps | 2 | 1 |
| Overall Yield | 60–70% | 70–82% |
| Byproduct Formation | Moderate (HCl, SO₂) | Low |
| Scalability | High | Moderate |
Key Observations :
- The acid chloride method is preferred for large-scale synthesis due to reagent availability.
- Direct coupling offers higher atom economy but requires costly carbodiimides.
Mechanistic Considerations
Alkylation Kinetics
Solvent Effects
- Polar Aprotic Solvents : DMF enhances alkylation rates by stabilizing transition states.
- Ether Solvents : THF provides milder conditions for heat-sensitive substrates.
Troubleshooting and Optimization
Common Issues
Chemical Reactions Analysis
Types of Reactions
N’,N’-dibenzyl-4-bromobenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles under suitable conditions.
Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a base.
Condensation Reactions: Aldehydes or ketones are used, often in the presence of an acid catalyst like glacial acetic acid.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Condensation Reactions: Hydrazones are the major products.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
N’,N’-dibenzyl-4-bromobenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against α-amylase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’,N’-dibenzyl-4-bromobenzohydrazide involves its interaction with specific molecular targets. For example, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of starch into glucose and maltose . This inhibition can help manage blood sugar levels in diabetic patients.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Impact of Substituents on Physicochemical Properties
- Planarity and Crystallinity: Benzylidene derivatives (e.g., ) exhibit near-planar structures (dihedral angle <5°), favoring dense crystal packing and higher melting points.
- Electronic Effects : The para-bromo substituent in all listed compounds withdraws electron density via inductive effects, stabilizing the hydrazide moiety and influencing reactivity in nucleophilic substitutions .
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